1-(4-Chloro-3-fluorophenyl)cyclopropanecarbonitrile
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Overview
Description
1-(4-Chloro-3-fluorophenyl)cyclopropanecarbonitrile is a chemical compound with the molecular formula C10H7ClFN and a molecular weight of 195.62 g/mol . It is characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with chlorine and fluorine atoms, as well as a nitrile group.
Preparation Methods
The synthesis of 1-(4-Chloro-3-fluorophenyl)cyclopropanecarbonitrile typically involves the reaction of 4-chloro-3-fluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent. The reaction conditions often include elevated temperatures and the use of a phase transfer catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-Chloro-3-fluorophenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Cyclopropane Ring Opening: The cyclopropane ring can be opened under acidic or basic conditions, leading to the formation of different products.
Common reagents used in these reactions include sodium cyanide, hydrogen gas (for reduction), and various acids or bases for ring-opening reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Chloro-3-fluorophenyl)cyclopropanecarbonitrile has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-fluorophenyl)cyclopropanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitrile group allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
1-(4-Chloro-3-fluorophenyl)cyclopropanecarbonitrile can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)cyclopropanecarbonitrile: Lacks the chlorine atom, which may affect its reactivity and biological activity.
1-(3-Chloro-4-fluorophenyl)cyclopropanecarbonitrile: The position of the chlorine and fluorine atoms is different, leading to variations in chemical properties and reactivity.
Properties
Molecular Formula |
C10H7ClFN |
---|---|
Molecular Weight |
195.62 g/mol |
IUPAC Name |
1-(4-chloro-3-fluorophenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H7ClFN/c11-8-2-1-7(5-9(8)12)10(6-13)3-4-10/h1-2,5H,3-4H2 |
InChI Key |
INWIJVDPECVGSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=CC(=C(C=C2)Cl)F |
Origin of Product |
United States |
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